BenchChemオンラインストアへようこそ!

IL-17 modulator 2

Inflammation Autoimmune Disease Oral Small Molecule

IL-17 modulator 2 (Compound 159) is a macrocyclic peptide (MW 771.34) that disrupts IL-17A/IL-17RA complex formation (Kd < 100 nM). It is differentiated from small-molecule IL-17 inhibitors by its oral bioavailability and distinct binding mode, significantly reducing IL-6, IFN-γ, and edema in preclinical arthritis models. This compound is ideal for chronic in vivo studies as oral gavage eliminates the stress of repeated injections, improving animal welfare. Researchers investigating IL-17 signaling biophysics or requiring a macrocyclic probe benchmark should source this specific entity to avoid irreproducible results from alternative modulators.

Molecular Formula C42H51ClN6O6
Molecular Weight 771.3 g/mol
Cat. No. B2679317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIL-17 modulator 2
Molecular FormulaC42H51ClN6O6
Molecular Weight771.3 g/mol
Structural Identifiers
InChIInChI=1S/C42H51ClN6O6/c43-33-14-6-5-13-31(33)25-35(48-36(50)24-29-11-3-1-4-12-29)41(55)47-32-17-15-30(16-18-32)23-34-40(54)46-28-39(53)45-22-10-2-9-21-44-37(51)26-42(19-7-8-20-42)27-38(52)49-34/h1,3-6,11-18,34-35H,2,7-10,19-28H2,(H,44,51)(H,45,53)(H,46,54)(H,47,55)(H,48,50)(H,49,52)/t34-,35+/m1/s1
InChIKeyHSTNEKZTSOZTDI-GPOMZPHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

IL-17 Modulator 2: Macrocyclic Peptide Inhibitor for IL-17A/IL-17RA Disruption and Inflammatory Research


IL-17 modulator 2 (CAS 1449208-36-9), also designated as compound 159, is a macrocyclic peptide inhibitor that disrupts the IL-17A/IL-17RA signaling axis. It exhibits oral bioavailability and functional activity in reducing downstream inflammatory cytokines and edema in preclinical models [1]. The compound is characterized by its high molecular weight (771.34 g/mol) and peptidic macrocyclic scaffold, distinguishing it from small molecule IL-17 inhibitors .

IL-17 Modulator 2: Why In-Class Analogs Cannot Be Casually Substituted


IL-17 modulators span diverse structural classes including macrocyclic peptides, small molecule orthosteric inhibitors, and allosteric modulators, each with distinct binding modes, pharmacokinetic profiles, and functional outcomes. IL-17 modulator 2 is a macrocyclic peptide that binds IL-17A and prevents IL-17RA complex formation, a mechanism that may differ from small molecule inhibitors like IL-17 modulator 5 (IC₅₀ = 1 nM) or IL-17A modulator-2 (pIC₅₀ = 8.3) . Substituting one modulator for another without verifying binding site specificity, oral bioavailability, or in vivo efficacy can lead to irreproducible results or failed preclinical translation.

IL-17 Modulator 2: Quantitative Comparative Evidence for Scientific Selection


Oral Bioavailability vs. Biologic Antibodies: Enabling Convenient Dosing in Preclinical Arthritis Studies

IL-17 modulator 2 is an orally active modulator, a critical differentiator from injectable biologic anti-IL-17 antibodies such as secukinumab and ixekizumab [1]. While biologics require parenteral administration, IL-17 modulator 2 demonstrates oral activity in vivo, as evidenced by significant reductions in IL-6, IFN-γ, and edema following oral dosing [2]. This oral route offers practical advantages for repeated dosing in chronic arthritis models.

Inflammation Autoimmune Disease Oral Small Molecule

Binding Affinity: SPR-Derived Kd < 100 nM Demonstrates Potent IL-17A Interaction

Ensemble Compound 159 (IL-17 modulator 2) binds IL-17A with a dissociation constant (Kd) of less than 100 nM as measured by surface plasmon resonance (SPR) . This sub-100 nM affinity confirms potent target engagement. While other small molecule IL-17 inhibitors like IL-17 modulator 5 report an IC₅₀ of 1 nM in functional assays, direct SPR affinity comparisons across different assay formats are not available .

Binding Affinity Surface Plasmon Resonance IL-17A

Functional Efficacy: Significant Reduction in IL-6, IFN-γ, and Edema in Arthritis Models

In preclinical arthritis models, IL-17 modulator 2 significantly reduces IL-6, IFN-γ, and edema [1]. This multi-cytokine suppression is a functional advantage over compounds that may only impact a single readout. No direct head-to-head data with other IL-17 modulators is publicly available; however, the documented reduction of both pro-inflammatory cytokines and edema indicates broad anti-inflammatory activity.

Inflammation Cytokine Reduction Arthritis

Chemical Scaffold: Macrocyclic Peptide Structure Differentiates from Small Molecule Inhibitors

IL-17 modulator 2 is a macrocyclic peptide (MW 771.34 g/mol) with a peptidic backbone, contrasting with smaller, non-peptidic IL-17 inhibitors such as IL-17 modulator 5 (MW 631.53 g/mol) and IL-17A modulator-2 (MW 577.63 g/mol) . The macrocyclic scaffold may confer distinct binding epitopes on IL-17A and altered pharmacokinetic properties relative to small molecules.

Chemoinformatics Macrocyclic Peptide IL-17A Inhibitor

IL-17 Modulator 2: Optimal Use Cases Derived from Quantitative Evidence


Preclinical Arthritis and Inflammation Models Requiring Oral Dosing

Researchers conducting chronic arthritis studies (e.g., collagen-induced arthritis, adjuvant-induced arthritis) benefit from IL-17 modulator 2's oral bioavailability and demonstrated reduction in IL-6, IFN-γ, and edema [1]. This enables convenient daily oral gavage without the stress of repeated injections, improving animal welfare and experimental consistency.

IL-17A/IL-17RA Protein-Protein Interaction Inhibition Studies

The compound's mechanism as a peptide inhibitor that disrupts IL-17A–IL-17RA complex formation (validated by SPR Kd < 100 nM) makes it suitable for studies investigating the biophysics and structural biology of IL-17 signaling, especially where a macrocyclic peptide probe is preferred over small molecules .

Comparative SAR Studies with Small Molecule IL-17 Modulators

Given its distinct macrocyclic peptide scaffold (MW 771.34) versus small molecule inhibitors like IL-17 modulator 5 (MW 631.53) and IL-17A modulator-2 (MW 577.63), IL-17 modulator 2 serves as a benchmark for understanding how molecular size and peptidic character influence target binding, selectivity, and pharmacokinetics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for IL-17 modulator 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.